Ethyl 4-benzyloxy-3-methoxycinnamate
Description
Ethyl 4-benzyloxy-3-methoxycinnamate is a cinnamate ester derivative featuring a benzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. The product was recrystallized from an ethanol/THF mixture, yielding 65% with a melting point of 411–412 K .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
MANFNAQSNYBICG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-benzyloxy-3-methoxycinnamate exhibits promising biological activities, including:
- Antioxidant Activity : The compound shows significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.
- Anticancer Activity : Research has demonstrated its potential against several cancer types, particularly hepatocellular carcinoma (HCC). A derivative of this compound, known as BMBF, has shown anti-metastatic effects by modulating proteins involved in epithelial-mesenchymal transition (EMT) .
Antimicrobial Properties
The compound's derivatives have exhibited antimicrobial activity against various pathogens. Studies indicate effective inhibition of growth in both bacterial and fungal strains, suggesting potential applications in infection control .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it valuable in pharmaceutical and agrochemical industries .
Data Table: Comparison of Biological Activities
| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| Ferulic Acid | Moderate | Moderate | Low |
| p-Methoxycinnamic Acid | Low | Low | High |
Case Study on Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 4-benzyloxy-3-methoxycinnamate belongs to a broader class of cinnamate esters. Key analogs include:
(a) Ethyl 4-Chlorocinnamate
- Substituents : A chloro group at the 4-position instead of benzyloxy/methoxy.
- Properties : The electron-withdrawing chloro group likely reduces electron density on the aromatic ring compared to the electron-donating benzyloxy and methoxy groups in the target compound. This difference may influence reactivity in coupling reactions or photostability .
(b) Methyl 4-Methoxycinnamate
- Substituents : A single methoxy group at the 4-position and a methyl ester.
- Properties : The smaller methyl ester group and lack of a benzyloxy substituent reduce steric hindrance and molecular weight compared to the target compound. This may enhance solubility in polar solvents but decrease lipid membrane permeability .
(c) Ethyl 4-Ethyl-3-Iodobenzoate
- Substituents : An ethyl group at the 4-position and an iodine atom at the 3-position.
- This could affect crystallinity or interactions in biological systems .
Physicochemical Properties
Notes:
- The ethyl ester group may offer slower hydrolysis rates compared to methyl esters, improving metabolic stability .
Preparation Methods
Benzyl Protection of the Phenolic Hydroxyl Group
The synthesis begins with 3-methoxy-4-hydroxycinnamic acid, where the 4-hydroxy group is protected via benzylation. In a method analogous to J-Stage protocols for related compounds, the hydroxyl group is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This nucleophilic substitution achieves 85–90% conversion to 4-benzyloxy-3-methoxycinnamic acid within 12 hours at 80°C.
Esterification with Ethanol
The carboxylic acid is then esterified using ethanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the reaction, yielding ethyl 4-benzyloxy-3-methoxycinnamate after 6 hours at reflux (78°C). The crude product is purified via silica gel chromatography, achieving an overall yield of 72% from the starting cinnamic acid.
Aldol Condensation Approach Using 4-Benzyloxy-3-Methoxybenzaldehyde
Synthesis of the Aldehyde Intermediate
4-Benzyloxy-3-methoxybenzaldehyde is prepared from vanillin (3-methoxy-4-hydroxybenzaldehyde) through benzylation. Benzyl chloride reacts with vanillin in DMF with K₂CO₃, yielding the protected aldehyde in 88% efficiency.
Condensation with Ethyl Acetoacetate
The aldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of piperidine as a base. The reaction forms the α,β-unsaturated ester via dehydration, with a reported yield of 65% after recrystallization from ethanol. This method avoids harsh acids but requires precise temperature control to prevent polymerization.
Wittig Reaction for Cinnamate Ester Formation
Generation of the Phosphorus Ylide
A ylide is prepared from ethyl bromoacetate and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). The ylide formation is quantitative under nitrogen atmosphere at 0°C.
Coupling with 4-Benzyloxy-3-Methoxybenzaldehyde
The ylide reacts with 4-benzyloxy-3-methoxybenzaldehyde in THF, producing the cinnamate ester via a [2+2] cycloaddition mechanism. The reaction achieves 78% yield after column chromatography, with trans-selectivity exceeding 95%.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Benzylation/Esterification | 3-Methoxy-4-hydroxycinnamic acid | 72% | 18 hours | High regioselectivity |
| Aldol Condensation | 4-Benzyloxy-3-methoxybenzaldehyde | 65% | 24 hours | Avoids strong acids |
| Wittig Reaction | Ethyl bromoacetate | 78% | 8 hours | Excellent stereocontrol |
The benzylation/esterification route offers the shortest pathway for large-scale synthesis, while the Wittig reaction provides superior stereochemical outcomes for research applications. Aldol condensation, though lower-yielding, is preferable when acid-sensitive substrates are involved .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-benzyloxy-3-methoxycinnamate, and how can purity be optimized?
- Methodological Answer : A common synthesis involves diazotization of 4-(benzyloxy)-3-methoxybenzenamine with sodium nitrite under acidic conditions, followed by coupling with cupreous cyanate to form intermediates. Recrystallization from ethanol/THF mixtures yields the compound (65% purity) . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) is recommended. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).
| Synthesis Parameter | Conditions |
|---|---|
| Starting Material | 4-(Benzyloxy)-3-methoxybenzenamine |
| Diazotization Agent | NaNO₂, HCl (273–278 K) |
| Coupling Agent | Cupreous cyanate (48% aqueous) |
| Yield | 65% after recrystallization |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ ~7.6 ppm (trans-cinnamate doublet, J = 16 Hz), δ ~5.1 ppm (benzyloxy CH₂), δ ~3.9 ppm (methoxy OCH₃) .
- X-ray Crystallography : SHELX software refines crystal structures using high-resolution data. Hydrogen atoms are geometrically constrained (C–H = 0.95–0.98 Å) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C–O (1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structure validation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Use complementary techniques:
- Variable-Temperature NMR : Assess conformational stability (e.g., coalescence temperature for proton exchange).
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311++G** basis set) to validate electronic environments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 327.1234 for C₁₉H₂₀O₅) .
Q. What experimental design considerations are critical for studying the compound’s photostability and degradation pathways?
- Methodological Answer :
- Photostability Assay : Expose to UV light (λ = 254–365 nm) in quartz cuvettes; monitor degradation via HPLC (C18 column, acetonitrile/water). Use actinometry to quantify photon flux .
- Degradation Products : Trap reactive intermediates (e.g., radicals) with spin-trapping agents (TEMPO) for EPR analysis. LC-MS/MS identifies fragmentation patterns .
- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data; calculate half-life (t₁/₂) under varying pH and temperature .
Q. How can computational methods predict biological activity against enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or tyrosinase. Optimize ligand conformation with AMBER force fields .
- QSAR Models : Correlate substituent effects (e.g., benzyloxy vs. methoxy positions) with inhibitory activity (pIC₅₀) using MLR (multiple linear regression) .
- ADMET Prediction : SwissADME predicts bioavailability (%F >50%) and blood-brain barrier permeability (log BB <0.3) .
Methodological Challenges and Solutions
Q. What strategies address low yields in esterification reactions during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in Steglich esterification .
- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 24 hr) and improve yield by 15–20% (50°C, 150 W) .
- Side Product Analysis : GC-MS identifies competing pathways (e.g., transesterification byproducts) .
Q. How can researchers validate the compound’s role as a synthetic precursor for bioactive derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
